molecular formula C11H19Cl2N3O B2859421 3-(1-Methylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane;dihydrochloride CAS No. 2127078-78-6

3-(1-Methylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane;dihydrochloride

Katalognummer B2859421
CAS-Nummer: 2127078-78-6
Molekulargewicht: 280.19
InChI-Schlüssel: CIRQVWQUFBWTIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a complex organic molecule that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a spirocyclic system, which is a type of cyclic system with two rings sharing a single atom .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through the reaction of a 1,3-diketone with hydrazine, followed by the creation of the spirocyclic system .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the spirocyclic system and the pyrazole ring. The pyrazole ring is a planar, aromatic ring, while the spirocyclic system introduces three-dimensionality into the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazole ring and the spirocyclic system. The pyrazole ring can participate in various reactions, such as substitutions, while the spirocyclic system might undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazole ring might contribute to its polarity and potentially its solubility in certain solvents .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

  • Synthesis Techniques : Research has explored various synthesis pathways for spirocyclic compounds, including those similar in structure to the compound . For instance, the synthesis of 2-oxa-7-azaspiro[3.5]nonane and its derivatives through oxidative cyclizations using Oxone® in formic acid demonstrates the interest in creating spirocyclic oxetanes and related structures for further chemical and pharmacological investigations (Gurry, McArdle, & Aldabbagh, 2015).

  • Structural Characterization : Detailed structural analysis is crucial for understanding the properties and potential applications of these compounds. The research has disclosed the X-ray crystal structure of novel tetracyclic systems, providing insights into the molecular configuration and potential reactivity of spirocyclic compounds (Gurry, McArdle, & Aldabbagh, 2015).

Pharmacological Potential

  • Anticonvulsant Activity : Several studies have investigated the anticonvulsant and neurotoxic properties of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives, highlighting the significance of aromatic substitution on the cyclohexane ring for enhancing anticonvulsant efficacy. This research indicates a potential pharmacological application for structurally related spirocyclic compounds in treating convulsions (Obniska, Kamiński, & Tatarczyńska, 2006).

  • Receptor Activity and Pharmacological Studies : Compounds with spirocyclic structures have been examined for their receptor activity, including studies on muscarinic receptor agonists which show cognitive impairment amelioration in vivo. Such research underscores the therapeutic potential of spirocyclic compounds, including those similar to the compound , in modulating neurological functions (Wanibuchi et al., 1994).

Zukünftige Richtungen

Future research could explore the synthesis of this compound and its derivatives, investigate its potential pharmacological activities, and study its physical and chemical properties in more detail .

Eigenschaften

IUPAC Name

3-(1-methylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O.2ClH/c1-14-7-9(6-13-14)10-11(8-12-10)2-4-15-5-3-11;;/h6-7,10,12H,2-5,8H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRQVWQUFBWTIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2C3(CCOCC3)CN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Methylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane;dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.